



Application Notes and Protocols: Crystallography of MmpL3 in Complex with an Inhibitor

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Compound of Interest		
Compound Name:	MmpL3-IN-2	
Cat. No.:	B12381423	Get Quote

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Note: The following application notes and protocols are based on the crystallographic studies of Mycobacterium smegmatis MmpL3 in complex with the well-characterized inhibitor SQ109 (PDB ID: 6AJG)[1][2][3]. This compound serves as a representative example for the general procedures involved in determining the crystal structure of MmpL3 with small molecule inhibitors. While the specific inhibitor "MmpL3-IN-2" was not identified in the cited literature, the methodologies described herein are broadly applicable.

Introduction

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for the export of trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall[4] [5]. Its critical role in cell wall biosynthesis makes it a prime target for the development of novel anti-tuberculosis drugs[6][7][8]. Structural elucidation of MmpL3 in complex with various inhibitors provides invaluable insights into their mode of action and a framework for rational drug design[7][8][9]. This document outlines the detailed protocols for the expression, purification, crystallization, and structure determination of MmpL3 in a complex with a small molecule inhibitor.



Data Presentation: Crystallographic Data for MmpL3-SQ109 Complex

The following tables summarize the data collection and refinement statistics for the crystal structure of M. smegmatis MmpL3 in complex with SQ109.

Table 1: Data Collection Statistics[1][2]

Parameter	Value
PDB ID	6AJG
Resolution (Å)	2.60
Space group	P 21 21 21
Unit cell dimensions (Å)	a=87.2, b=143.6, c=143.2
α=90°, β=90°, γ=90°	
Wavelength (Å)	0.9792
Completeness (%)	99.9
Redundancy	7.5
Ι/σ(Ι)	13.1
Rmerge	0.126

Table 2: Refinement Statistics[1][2]



Parameter	Value
Resolution (Å)	45.9 - 2.60
No. of reflections	49875
Rwork / Rfree	0.216 / 0.248
No. of atoms	
Protein	7226
Ligand	100
Solvent	41
B-factors (Å2)	
Protein	85.1
Ligand	83.9
Solvent	71.3
R.m.s. deviations	
Bond lengths (Å)	0.003
Bond angles (°)	0.65

Experimental Protocols

The following protocols are a synthesized representation of the methods described in the literature for the expression, purification, and crystallization of MmpL3 for structural studies[4] [10][11].

Protein Expression and Purification

Objective: To produce and purify recombinant MmpL3 from E. coli.

Materials:

E. coli C43 (DE3) ΔacrB strain



- pET-based expression vector with MmpL3 gene insert (with a C-terminal His-tag)
- Luria-Bertani (LB) medium
- Ampicillin
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)
- Resuspension Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 1 mM benzamidine, 0.5 mM β-mercaptoethanol
- · Protease inhibitor cocktail
- n-dodecyl-β-D-maltopyranoside (DDM)
- Wash Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 20 mM imidazole,
 0.05% (w/v) DDM
- Elution Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 300 mM imidazole,
 0.05% (w/v) DDM
- Size Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (w/v) DDM

Protocol:

- Transformation and Culture:
 - Transform the MmpL3 expression plasmid into chemically competent E. coli C43 (DE3)
 ΔacrB cells.
 - 2. Inoculate a 10 mL LB medium starter culture containing 100 μg/mL ampicillin with a single colony and grow overnight at 37°C.
 - 3. Use the starter culture to inoculate 1 L of LB medium with ampicillin.
 - 4. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.



- Induction of Protein Expression:
 - 1. Induce MmpL3 expression by adding IPTG to a final concentration of 1 mM.
 - 2. Continue to incubate the culture for 3 hours at 37°C[10].
- Cell Harvesting and Lysis:
 - 1. Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C.
 - 2. Resuspend the cell pellet in Resuspension Buffer and add a protease inhibitor cocktail tablet.
 - 3. Lyse the cells by sonication or using a French press on ice.
 - 4. Remove cell debris by centrifugation at 12,000 x g for 30 minutes at 4°C.
- Membrane Solubilization and Protein Purification:
 - 1. Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C.
 - 2. Resuspend the membrane pellet in Resuspension Buffer and add 1% (w/v) DDM to solubilize the membrane proteins. Stir gently for 1 hour at 4°C.
 - 3. Clarify the solubilized membrane proteins by ultracentrifugation at $100,000 \times g$ for 1 hour at $4^{\circ}C$.
 - 4. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Wash Buffer.
 - 5. Wash the column with 10 column volumes of Wash Buffer.
 - 6. Elute the protein with Elution Buffer.
- Size Exclusion Chromatography:
 - 1. Concentrate the eluted protein to approximately 2 mg/mL.



- 2. Load the concentrated protein onto a Superdex 200 size-exclusion column preequilibrated with SEC Buffer.
- 3. Collect fractions and analyze by SDS-PAGE for purity.
- 4. Pool the purest fractions containing monomeric MmpL3 and concentrate to 10-15 mg/mL for crystallization trials.

Crystallization of MmpL3-Inhibitor Complex

Objective: To obtain diffraction-quality crystals of MmpL3 in complex with an inhibitor.

Materials:

- Purified MmpL3 protein (10-15 mg/mL in SEC buffer)
- Inhibitor stock solution (e.g., SQ109 in DMSO)
- Crystallization screens
- Crystallization plates (e.g., 96-well sitting drop vapor diffusion plates)

Protocol:

- Complex Formation:
 - 1. Incubate the purified MmpL3 protein with a 5-fold molar excess of the inhibitor (e.g., SQ109) for 1 hour on ice prior to setting up crystallization trials.
- Crystallization Screening:
 - 1. Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method at 20°C.
 - 2. Mix 1 μ L of the MmpL3-inhibitor complex with 1 μ L of the reservoir solution.
 - 3. A typical reservoir solution that yields crystals for the MmpL3-SQ109 complex contains: 0.1 M MES pH 6.5, 200 mM MgCl2, and 20-25% (w/v) PEG 2000 MME.



- · Crystal Optimization and Harvesting:
 - 1. Monitor the crystallization plates regularly for crystal growth over several days to weeks.
 - 2. Optimize initial crystal hits by varying the precipitant concentration, pH, and temperature.
 - 3. For cryo-protection, briefly soak the crystals in a reservoir solution supplemented with 25-30% (v/v) glycerol before flash-cooling in liquid nitrogen.

Data Collection and Structure Determination

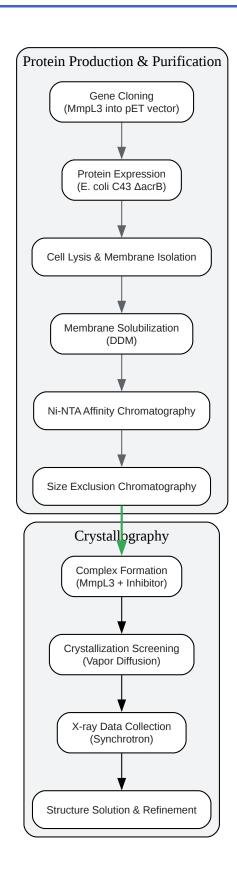
Objective: To collect X-ray diffraction data and determine the three-dimensional structure of the MmpL3-inhibitor complex.

Protocol:

- Data Collection:
 - 1. Collect X-ray diffraction data from the cryo-cooled crystals at a synchrotron beamline.
 - 2. Process the diffraction data using software such as XDS or HKL2000.
- Structure Solution and Refinement:
 - 1. Solve the structure by molecular replacement using a previously determined MmpL3 structure as a search model (e.g., PDB ID: 6AJF for the apo form).
 - 2. Perform iterative cycles of model building in Coot and refinement in Phenix or Refmac5.
 - 3. Validate the final model using tools such as MolProbity.
 - 4. Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).

Visualizations

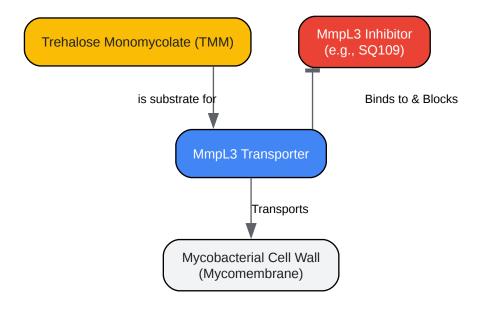




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Caption: Experimental workflow for the crystallography of MmpL3-inhibitor complex.





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Caption: Logical relationship of MmpL3, its substrate, and an inhibitor.

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